molecular formula C13H25FN4 B11729956 [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11729956
M. Wt: 256.36 g/mol
InChI Key: GCLGEKFJWWROJW-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features both an amine and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the diethylaminoethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine and pyrazole functionalities. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the fluorine atom.

    [2-(diethylamino)ethyl][(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a drug candidate by improving its bioavailability and reducing its susceptibility to metabolic degradation.

Properties

Molecular Formula

C13H25FN4

Molecular Weight

256.36 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C13H25FN4/c1-5-17(6-2)9-8-15-10-12-11(4)16-18(7-3)13(12)14/h15H,5-10H2,1-4H3

InChI Key

GCLGEKFJWWROJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCN(CC)CC)F

Origin of Product

United States

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